![molecular formula C8H12O3S B2790063 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide CAS No. 67194-71-2](/img/structure/B2790063.png)
9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide is a chemical compound with the linear formula C8H14O2S . It has a molecular weight of 174.264 . This compound is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The InChI code for this compound is 1S/C8H12O3S/c9-6-4-7-2-1-3-8(5-6)12(7,10)11 .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 210-211°C . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 9-Thiabicyclo[3.3.1]nonane-2,6-dione is used as an intermediate in the synthesis of other chemical compounds. It is produced through reactions involving sulfur dichloride, cyclooctadiene, and subsequent oxidation and halogen replacement processes. This compound has applications in stereoselective and enantioselective reactions (Bishop, 2003).
Photoreactivity Studies
- A study exploring the photoreactivity of 9-thiabicyclo[3.3.1]nonan-3-one 9 under various conditions revealed significant chemoselectivity in its reactions. The study contributes to understanding the behavior of this compound under photochemical conditions, which is valuable for designing photochemical syntheses (Muraoka et al., 1996).
Catalysis and Nanoparticle Synthesis
- The compound 9-Borabicyclo [3.3.1] nonane (9-BBN) has been employed as a reducing agent in the synthesis of gold nanoparticles. This highlights its potential in the field of nanotechnology, particularly for producing nanoparticles with controlled sizes (Sardar & Shumaker-Parry, 2009).
Molecular Structure Analysis
- Research on 3,7-dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dioxide provided insights into its molecular structure, which is critical for understanding its chemical behavior and potential applications in synthesis and drug design (Vlasova et al., 2013).
Biomass-Derived Product Synthesis
- The compound 9-thiabicyclo[3,3,1]nonane-2,6–dione was synthesized using an environmentally friendly hydrogenation process. This highlights its role in green chemistry and its potential use in converting biomass to valuable chemical products (Bogel-Łukasik et al., 2018).
Conformational Studies
- Investigations into the conformation of related compounds, such as 3-azabicyclo[3.3.1]nonane derivatives , contribute to a better understanding of the structural properties of similar bicyclic compounds. This knowledge is essential for the development of new materials and drugs (Jeyaraman et al., 1982).
Safety and Hazards
The safety information for 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
9,9-dioxo-9λ6-thiabicyclo[3.3.1]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3S/c9-6-4-7-2-1-3-8(5-6)12(7,10)11/h7-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYHPFYCBVAWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-Fluorophenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2789980.png)

![N-[1-(Oxolan-3-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2789983.png)

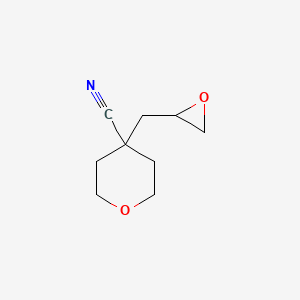
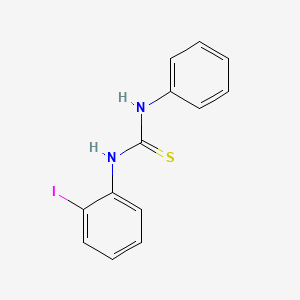
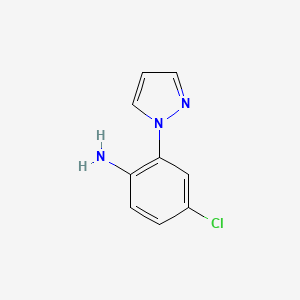
![5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2789994.png)
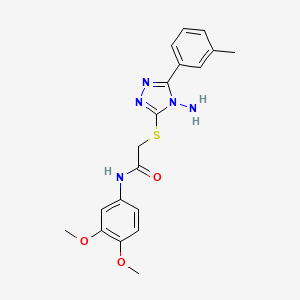

![2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B2789998.png)
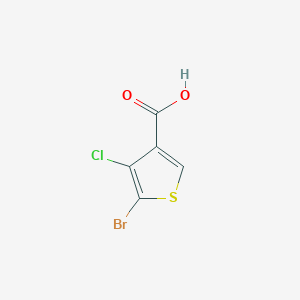
![N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2790002.png)
![2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2790003.png)